molecular formula C9H16O3 B8488170 Methyl 2-hydroxy-3-cyclopropyl-3-methylbutanoate

Methyl 2-hydroxy-3-cyclopropyl-3-methylbutanoate

Cat. No. B8488170
M. Wt: 172.22 g/mol
InChI Key: UZWFSJWOQAAAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-3-cyclopropyl-3-methylbutanoate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-hydroxy-3-cyclopropyl-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-3-cyclopropyl-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-cyclopropyl-2-hydroxy-3-methylbutanoate

InChI

InChI=1S/C9H16O3/c1-9(2,6-4-5-6)7(10)8(11)12-3/h6-7,10H,4-5H2,1-3H3

InChI Key

UZWFSJWOQAAAON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC1)C(C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of diisopropylamine (4.9 mL, 35 mmol) in dry THF (100 mL) at 0° C. under inert atmosphere was added n-butyllithium (14 mL, 35 mmol) dropwise over a period of 5 min. The solution was cooled to −78 ° C. and methyl 3-cyclopropyl-3-methylbutanoate (5.0 g, 32) was added dropwise over a period of 5 min. The solution was stirred at −78 ° C. for 1 h at which time (+)-camphorsulfonyloxaziridine (9.0 g, 39 mmol) was added all at once. The resulting suspension was stirred at −78 ° C. for 30 min and then allowed to warm to ambient temperature over 30 min. EtOAc (100 mL) and saturated aqueous ammonium chloride (50 mL) were added and the organic layer was separated and washed with water (50 mL), dried (MgSO4), and filtered. The solvents were removed under reduced pressure and the resulting oily solid was stirred in ether (50 mL) for 30 min. The solid was removed by filtration and the filtrate solvent was removed under reduced pressure. The residue was purified by flash column chromatography using a gradient elution of 10% to 14% EtOAc in hexanes to give methyl 2-hydroxy-3-cyclopropyl-3-methylbutanoate as a colorless liquid. TLC Rf=0.4 (12% EtOAc-hexanes); HPLC RT=2.72 min (Method A); 1H NMR 400 MHz, CDCl3, 3.92 ppm ((d, J=7.9 Hz, 1H), 3.79 ppm (s, 3H), 2.79 ppm (d, J=7.9 Hz, 1H), 0.84 ppm (s, 3H), 0.83 ppm (m, 1H), 0.80 ppm (s, 3H), 0.32 ppm (m, 2H), 0.20 ppm (m, 2H)
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4.9 mL
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14 mL
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(+)-camphorsulfonyloxaziridine
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9 g
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50 mL
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100 mL
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